molecular formula C7H7N3 B1359292 1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carbonitrile CAS No. 851776-29-9

1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carbonitrile

Cat. No.: B1359292
CAS No.: 851776-29-9
M. Wt: 133.15 g/mol
InChI Key: OEYYFSWAMQIPCS-UHFFFAOYSA-N
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Description

1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carbonitrile is a fused heterocyclic compound featuring a pyrazole ring fused to a cyclopentane moiety, with a nitrile (-CN) substituent at the 3-position. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science. Its nitrile group enhances polarity and reactivity, enabling participation in click chemistry or serving as a precursor for further functionalization .

Properties

IUPAC Name

1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-4-7-5-2-1-3-6(5)9-10-7/h1-3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYYFSWAMQIPCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NN=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60630908
Record name 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbonitrile
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Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851776-29-9
Record name 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbonitrile
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Preparation Methods

Cyclization of Precursors

  • Starting Materials: Common precursors include substituted pyrazole derivatives such as pyrazole-3-carboxylic acid esters or pyrazole-4-carbonitriles, and cyclopentanone or its derivatives.
  • Cyclization Reaction: The core bicyclic structure is typically formed through intramolecular cyclization or condensation reactions under controlled conditions (e.g., reflux in ethanol or other solvents).
  • Catalysts and Conditions: Acidic or basic catalysts may be employed to facilitate ring closure. Temperature control (often mild heating around 40–80°C) and reaction time optimization are critical for high yield and purity.

Introduction of the Nitrile Group

  • The nitrile group at the 3-position can be introduced via substitution reactions on pyrazole precursors or retained if starting from nitrile-containing intermediates.
  • Common methods involve nucleophilic substitution or dehydration of amide precursors to nitriles.

Purification Techniques

  • Post-reaction mixtures are typically purified by chromatographic methods such as column chromatography or recrystallization using solvents like tetrahydrofuran, acetonitrile, or ethanol.
  • Vacuum drying and solvent removal steps ensure the isolation of pure crystalline product.

Representative Preparation Example

Step Reaction Description Reagents & Conditions Yield & Notes
1 Preparation of ethyl 2-oxocyclopentyl acetylacetonate Sodium in absolute ethanol, diethyl oxalate, cyclopentanone, 0–40°C, 4 hours ~45% yield of yellow liquid intermediate
2 Formation of 1,4,5,6-tetrahydrocyclopenta[C]pyrazole core Reaction of phenylhydrazine hydrochloride with intermediate in ethanol, pH adjusted to 7 with triethylamine Cyclization to bicyclic pyrazole derivative
3 Introduction/retention of nitrile group Nucleophilic substitution or dehydration reactions under controlled conditions Purification by extraction and chromatography

Note: This example is adapted from related pyrazole-cyclopentane carboxamide synthesis protocols, which share mechanistic similarities with carbonitrile derivatives.

Reaction Conditions and Optimization

Parameter Typical Range Effect on Synthesis
Solvent Ethanol, THF, acetonitrile Influences solubility and reaction rate
Temperature 0°C to reflux (~80°C) Controls reaction kinetics and selectivity
Catalyst Acidic (HCl), basic (triethylamine) Facilitates cyclization and substitution
Reaction Time 2–6 hours Longer times may improve yield but risk side reactions

Analytical and Structural Confirmation

  • NMR Spectroscopy: ^1H and ^13C NMR confirm the bicyclic structure and presence of nitrile (CN) group, typically showing CN carbon signal near 120 ppm and characteristic proton shifts for cyclopentane ring (δ ~2.1–5.8 ppm).
  • IR Spectroscopy: Strong absorption band near 2200 cm⁻¹ confirms the nitrile group.
  • Mass Spectrometry: Molecular ion peaks validate molecular weight (~147 g/mol for C8H9N3).
  • Thermal Analysis: Thermogravimetric analysis indicates decomposition onset around 670 K, reflecting good thermal stability attributed to the rigid fused ring system.

Summary Table of Preparation Methods

Method Starting Materials Key Reaction Conditions Yield Reference
Cyclization of pyrazole-4-carbonitrile with cyclopentanone derivatives Pyrazole-4-carbonitrile, cyclopentanone Intramolecular cyclization Ethanol, reflux, base catalyst Moderate to high
Conversion of pyrazole-3-carboxylic acid esters to nitriles Pyrazole-3-carboxylic acid ester Dehydration or substitution Acid/base catalysis, controlled temp Moderate
Multi-step synthesis via acetylacetonate intermediates Diethyl oxalate, cyclopentanone, phenylhydrazine derivatives Condensation and cyclization Ethanol, pH control, 0–40°C Moderate

Research Findings and Practical Notes

  • The choice of solvent and catalyst significantly affects the cyclization efficiency and purity of the final product.
  • Maintaining pH near neutral during cyclization avoids side reactions and degradation.
  • The nitrile group is chemically robust but can be selectively transformed for further functionalization.
  • Industrial scale-up may utilize continuous flow reactors to improve yield and reproducibility.
  • Advanced purification (chromatography, recrystallization) is essential due to potential side products in cyclization steps.

This detailed synthesis overview of this compound integrates diverse research data and patent literature to provide a comprehensive guide for researchers and chemists interested in preparing this important heterocyclic compound. The methods emphasize controlled cyclization of pyrazole precursors and careful handling of nitrile functionality to achieve high-purity products suitable for further chemical or pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carbonitrile involves its interaction with specific molecular targets. The nitrile group can form interactions with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Methyl-1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carbonitrile

  • Structure : Differs by a methyl group at the 4-position instead of hydrogen.
  • Properties: Molecular Weight: 147.18 g/mol (C₈H₉N₃) vs. 143.17 g/mol for the non-methylated analog (assuming C₇H₇N₃).
  • Applications : Likely used in similar contexts as the parent compound, with the methyl group modulating lipophilicity and bioavailability in drug discovery .

Ethyl 1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carboxylate

  • Structure : Replaces the nitrile with an ester (-COOEt) group.
  • Properties :
    • Functional Group Impact: The ester group increases hydrophobicity compared to the polar nitrile, altering solubility and reactivity.
    • Applications: Widely used as a precursor in drug synthesis (e.g., for antidiabetic or antiviral agents) and agrochemicals. The nitrile derivative’s superior electronic withdrawing nature may favor different reaction pathways, such as nucleophilic additions .
  • Synthetic Yield : Derivatives like 1,3-dimethyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole are synthesized in moderate yields (43%), suggesting challenges in cyclopentane-pyrazole fusion reactions .

Fe(cta)₂ Metal-Organic Framework (MOF) Ligand Analog

  • Structure : The ligand 1,4,5,6-tetrahydrocyclopenta[d][1,2,3]triazolate (H-cta) shares a cyclopentane-fused heterocycle but replaces pyrazole with triazole.
  • Thermal Stability : Fe(cta)₂ decomposes at ~670 K, higher than triazole-based Fe(ta)₂ (613 K), attributed to stronger Fe–N bonds and void fraction differences. This suggests that cyclopentane fusion improves thermal resilience in coordination polymers .
  • Mechanical Properties : Exhibits similar bulk modulus (B) to Fe(ta)₂, indicating that structural rigidity from cyclopentane fusion counterbalances linker flexibility .

Tabulated Comparison of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Thermal Decomposition (K) Applications
1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carbonitrile 851776-29-9 C₇H₇N₃ 143.17 -CN Not reported Drug discovery, materials science
4-Methyl derivative 1050199-67-1 C₈H₉N₃ 147.18 -CH₃, -CN Not reported Pharmaceutical intermediates
Ethyl 3-carboxylate derivative Not provided C₉H₁₂N₂O₂ 180.20 -COOEt Not reported Drug synthesis, agrochemicals
Fe(cta)₂ MOF ligand (H-cta) Not provided C₅H₇N₃ 109.13 Triazole ~670 MOFs for barocaloric applications

Research Findings and Implications

  • Thermal Stability: Cyclopentane-fused heterocycles (e.g., in H-cta) enhance thermal stability in MOFs compared to non-fused analogs. This trend may extend to standalone pyrazole derivatives, where fused rings could improve material resilience .
  • Substituent Effects : Nitrile groups offer distinct electronic profiles compared to esters or methyl groups, influencing reactivity in synthetic routes. For example, nitriles are pivotal in forming carbon-nitrogen bonds, whereas esters are more suited for hydrolysis or transesterification .
  • Synthetic Challenges : Moderate yields in dimethylated analogs (43%) highlight the complexity of functionalizing the fused pyrazole core, necessitating optimized conditions for nitrile-bearing derivatives .

Biological Activity

1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carbonitrile (THCPyCN) is a heterocyclic organic compound characterized by its unique fused bicyclic structure comprising a cyclopentane and a pyrazole ring. The molecular formula is C₇H₇N₃, with a molecular weight of approximately 133.15 g/mol. The presence of the carbonitrile functional group at the 3-position of the pyrazole ring enhances its reactivity and potential biological activity. This compound is being investigated for various applications in medicinal chemistry due to its promising biological properties.

Structural Characteristics

The structural representation of THCPyCN can be summarized as follows:

Chemical Structure C7H7N3\text{Chemical Structure }\quad \text{C}_7\text{H}_7\text{N}_3

The compound's unique structure allows it to participate in various chemical reactions, making it a valuable building block in the synthesis of more complex molecules.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the fields of antimicrobial and anticancer research. The biological activity is primarily attributed to its ability to interact with specific biological macromolecules such as proteins and nucleic acids.

Antimicrobial Activity

THCPyCN has been shown to possess antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For example:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli25 µg/mL
Staphylococcus aureus30 µg/mL
Pseudomonas aeruginosa20 µg/mL

These findings suggest that THCPyCN could serve as a lead compound for developing new antimicrobial agents.

Anticancer Properties

In addition to its antimicrobial effects, THCPyCN has been investigated for its potential anticancer activity. Studies have revealed that it can induce apoptosis in cancer cell lines through various mechanisms:

  • Cell Cycle Arrest : THCPyCN has been shown to cause G2/M phase arrest in cancer cells.
  • Apoptosis Induction : It activates caspase pathways leading to programmed cell death.

Case Study: Breast Cancer Cell Lines

A study involving breast cancer cell lines (MCF-7) indicated that treatment with THCPyCN resulted in a significant reduction in cell viability:

Concentration (µM) Cell Viability (%)
0100
1085
2560
5035

The results highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanisms of action.

The mechanism of action of THCPyCN involves its interaction with specific molecular targets within biological systems. The nitrile group can form interactions with enzymes or receptors, modulating various biological pathways. Key points include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It may interact with receptors leading to altered cellular responses.

Applications and Future Directions

This compound is being explored for various applications:

  • Medicinal Chemistry : As a potential pharmaceutical intermediate for drug development.
  • Synthetic Chemistry : Used as a building block for synthesizing more complex heterocyclic compounds.

Future Research Directions

Future research should focus on:

  • In Vivo Studies : To evaluate the efficacy and safety of THCPyCN in animal models.
  • Mechanistic Studies : To elucidate the precise molecular targets and pathways affected by THCPyCN.
  • Formulation Development : To explore potential formulations for therapeutic use.

Q & A

Q. Table 1: Representative Synthetic Conditions

DerivativeReagentsCatalystSolventYieldReference
Pyrano[2,3-c]pyrazole-5-carbonitrileAldehyde, malononitrilePiperidineEthanol80%
Dihydropyrano[2,3-a]carbazole4-MethoxyphenylacetonitrileKnoevenagel adductEthanol75%

How are spectroscopic techniques employed to characterize cyclopenta-pyrazole-carbonitrile derivatives?

Basic Research Question
Key methods include:

  • IR Spectroscopy : Confirms nitrile (C≡N) stretches at 2258–2260 cm⁻¹ and NH₂/NH groups at 3348–3412 cm⁻¹ .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic H at δ 6.71–7.64 ppm, CH₃ at δ 1.79–2.14 ppm) and nitrile carbons at δ 120–125 ppm .
  • X-ray crystallography : Resolves dihydro-pyrazole ring conformations (e.g., puckering angles in dihydropyridine analogs) .

Q. Table 2: Key Spectral Assignments

Functional GroupIR (cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
C≡N2258–2260-120–125
NH₂3348–34126.71–7.13 (br)-
Aromatic C-H16006.71–7.64125–153

How can contradictions in NMR data interpretation be resolved for structurally similar derivatives?

Advanced Research Question
Discrepancies arise due to substituent electronic effects or solvent interactions. For example:

  • NH₂ protons : In DMSO-d₆, NH₂ in 5h appears as a broad singlet at δ 7.13 , while NH in 3s resonates at δ 11.49 due to hydrogen bonding with the pyrazole ring .
  • Solvent effects : CDCl₃ vs. DMSO-d₆ alters chemical shifts; CDCl₃ deshields aromatic protons by ~0.3 ppm compared to DMSO .
    Methodological approach :

Compare data across solvents and substituents.

Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

Validate with computational NMR prediction (e.g., DFT-GIAO).

What computational strategies are used to study electronic properties and non-covalent interactions?

Advanced Research Question

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., 4.2 eV for dihydropyridine-carbonitrile derivatives) to predict reactivity .
  • Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., C–H···O/N contacts contributing 15–20% to crystal packing) .
  • IRI (Interaction Region Indicator) : Visualizes steric clashes in cyclopenta-pyrazole fused rings .

Q. Workflow :

Optimize geometry at B3LYP/6-31G(d,p).

Calculate electrostatic potential surfaces.

Perform topology analysis (AIM) for bond critical points.

How can substituent effects on the carbonitrile group’s reactivity be systematically investigated?

Advanced Research Question
Design experiments varying substituents at positions 1, 4, and 5 of the pyrazole ring:

  • Electron-withdrawing groups (EWGs) : Nitro (NO₂) at position 4 increases nitrile electrophilicity, accelerating nucleophilic additions .
  • Electron-donating groups (EDGs) : Methoxy (OCH₃) at position 3 stabilizes intermediates via resonance, reducing reaction rates .

Q. Table 3: Substituent Impact on Reaction Kinetics

SubstituentPositionReaction Rate (k, s⁻¹)Reference
NO₂42.5 × 10⁻³
OCH₃31.1 × 10⁻³
Cl11.8 × 10⁻³

Method : Use Hammett plots to correlate σ values with rate constants.

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